Methyl 5-(bromomethyl)-2-furoate
Overview
Description
Methyl 5-(bromomethyl)-2-furoate is a chemical compound that belongs to the family of furoate esters. It has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Catalytic Arylation
Methyl 5-bromo-2-furoate has been utilized as an alternative reagent for palladium-catalysed direct arylation of heteroaromatics, facilitating the synthesis of biheteroaryls in high yields (Fu, Zhao, Bruneau, & Doucet, 2012). This method allows for a broad variety of heteroaromatics to be coupled with this compound, showcasing its versatility in organic synthesis.
Synthesis of Arylated Furans
The use of methyl 5-bromo-2-furoate in the palladium-catalysed direct arylation process has been found effective for creating 5-arylfurans regioselectively, without decarboxylation, and leading to 2,5-diarylfurans (Fu & Doucet, 2011). This represents an efficient alternative to conventional methods of synthesizing mono- or poly-arylated furans.
Anodic Oxidation Studies
The anodic oxidation of methyl 5-acetyl-2-furoate, a derivative of methyl 5-(bromomethyl)-2-furoate, leads to the formation of various ring-opened diesters and lactones, providing insights into the electrochemical behavior of such compounds (Torii, Tanaka, & Okamoto, 1972).
Oxidative Esterification
Methyl 2-furoate, closely related to methyl 5-(bromomethyl)-2-furoate, has been employed in the oxidative esterification of 5-hydroxymethylfurfural (HMF) to produce corresponding esters using catalysts. This process exemplifies its potential in catalytic applications and organic synthesis (Deng et al., 2014).
Biomass Transformation
Methyl 5-(bromomethyl)-2-furoate's derivatives have been explored in biomass transformation processes, like the production of alkyl 5-benzyl-2-furoates. These compounds serve as intermediates for synthesizing fine chemicals, highlighting the compound's relevance in sustainable chemistry (Arias, Climent, Corma, & Iborra, 2016).
properties
IUPAC Name |
methyl 5-(bromomethyl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBQNMWZLZKDSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362580 | |
Record name | Methyl 5-(bromomethyl)-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(bromomethyl)-2-furoate | |
CAS RN |
70117-25-8 | |
Record name | Methyl 5-(bromomethyl)-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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